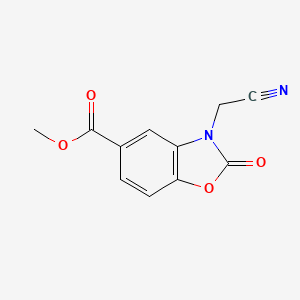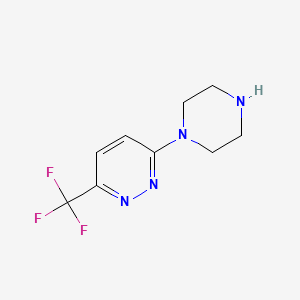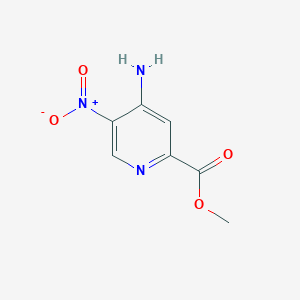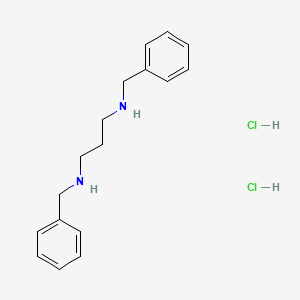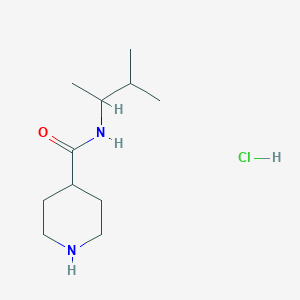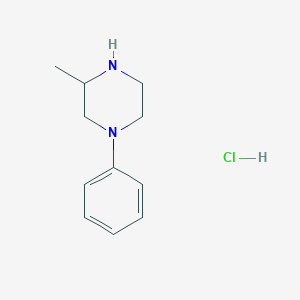
3-Methyl-1-phenylpiperazine hydrochloride
Übersicht
Beschreibung
3-Methyl-1-phenylpiperazine hydrochloride is a chemical compound with the empirical formula C11H17ClN2 and a molecular weight of 212.72 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3-Methyl-1-phenylpiperazine hydrochloride consists of 11 carbon atoms, 17 hydrogen atoms, 2 nitrogen atoms, and 1 chlorine atom . The exact structure can be represented by the SMILES stringCC(NCC1)CN1C2=CC=CC=C2.[H]Cl . Physical And Chemical Properties Analysis
3-Methyl-1-phenylpiperazine hydrochloride is a solid substance . Its molecular weight is 212.72 .Wissenschaftliche Forschungsanwendungen
Versatility in Medicinal Chemistry
3-Methyl-1-phenylpiperazine hydrochloride is part of the phenylpiperazine class, a versatile scaffold in medicinal chemistry. This molecule, along with its derivatives, has seen application in the development of treatments for central nervous system (CNS) disorders, highlighting its "druglikeness". Despite its established presence in the market and clinical trials, its potential remains underrated. Adjustments to its basicity and substitution patterns can improve its pharmacokinetics and pharmacodynamics across various therapeutic areas, suggesting a wider range of applications beyond its current CNS-focused use (Maia, Tesch, & Fraga, 2012).
DNA Interaction and Drug Design
Another interesting application of 3-methyl-1-phenylpiperazine derivatives is in the domain of DNA interaction. Compounds like Hoechst 33258, which contain phenylpiperazine structures, bind strongly to the minor groove of double-stranded DNA. This binding is specific to AT-rich sequences, making these compounds useful for chromosome and nuclear staining in plant cell biology, as well as potential agents in radioprotection and as topoisomerase inhibitors. This lays the groundwork for rational drug design, focusing on the molecular basis of DNA sequence recognition and binding, showcasing the versatility of phenylpiperazine derivatives in both diagnostic and therapeutic contexts (Issar & Kakkar, 2013).
Environmental Impacts and Biodegradability
The presence and biodegradability of phenylpiperazine derivatives, including compounds related to 3-methyl-1-phenylpiperazine, have been studied in environmental contexts. Parabens, which may contain phenylpiperazine structures, are widely used as preservatives and have been detected in various water bodies. Despite being considered biodegradable, the ubiquity of such compounds in surface water and sediments due to continuous introduction raises concerns about their environmental impact. This highlights the need for ongoing monitoring and evaluation of the ecological consequences of widely used phenylpiperazine derivatives (Haman, Dauchy, Rosin, & Munoz, 2015).
Safety And Hazards
3-Methyl-1-phenylpiperazine hydrochloride is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It should be stored in a class code 6.1C - Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects . In case of skin contact, all contaminated clothing should be removed immediately and the skin should be rinsed with water .
Eigenschaften
IUPAC Name |
3-methyl-1-phenylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;/h2-6,10,12H,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDSJYMUTUZVAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenylpiperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride](/img/structure/B1421334.png)
![N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B1421335.png)
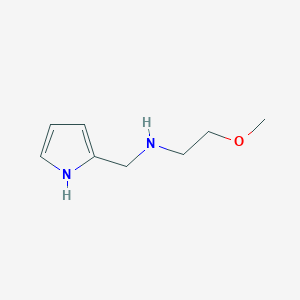
![N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1421337.png)
![Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1421338.png)
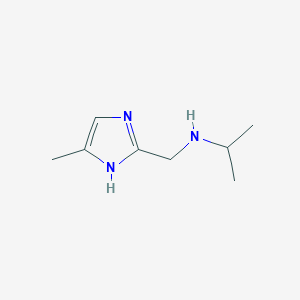
![2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate](/img/structure/B1421342.png)

![Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate](/img/structure/B1421344.png)
